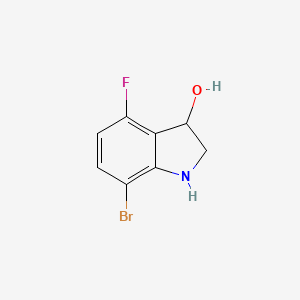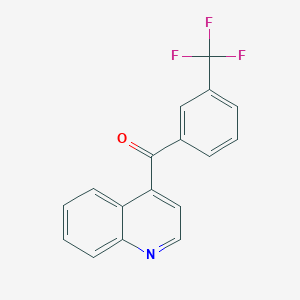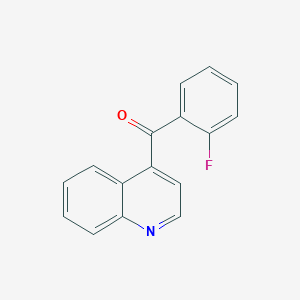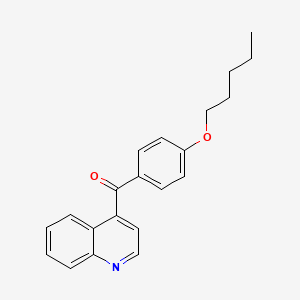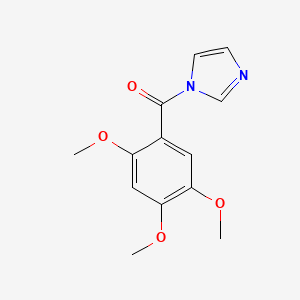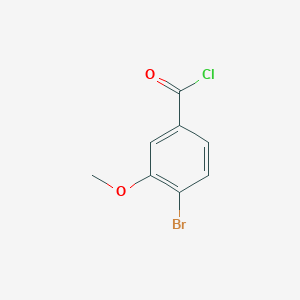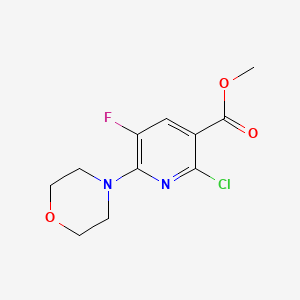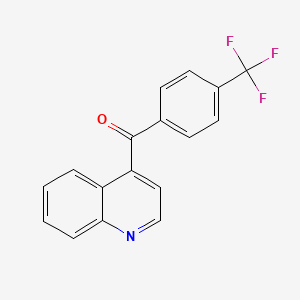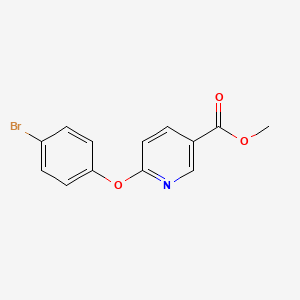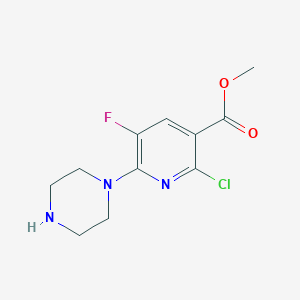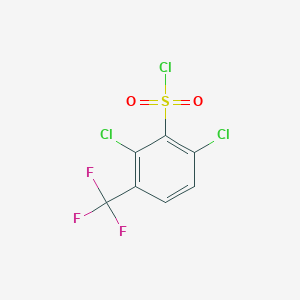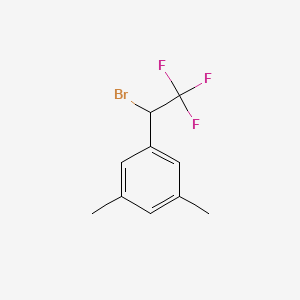
1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene
Overview
Description
“1-(1-Bromo-2,2,2-trifluoroethyl)benzene” is a chemical compound with the empirical formula C8H6BrF3 . It has a molecular weight of 239.03 .
Molecular Structure Analysis
The molecular structure of “1-(1-Bromo-2,2,2-trifluoroethyl)benzene” can be represented by the SMILES stringFC(F)(F)C(Br)c1ccccc1 . The InChI representation is 1S/C8H6BrF3/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H . Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a refractive index of 1.487 and a density of 1.555 g/mL at 25 °C .Scientific Research Applications
Regioselective Bromination Applications
- Regioselective Bromination and Sulfur-Functionalised Benzoquinones : A study by Aitken et al. (2016) explored the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to various bromination products including 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. This study highlights the potential for creating new sulfur-containing quinone derivatives, showcasing the versatility of brominated compounds in synthesis (Aitken et al., 2016).
Organometallic Synthesis
- Versatile Starting Material for Organometallic Synthesis : Research by Porwisiak and Schlosser (1996) demonstrated that 1-Bromo-3,5-bis(trifluoromethyl)benzene is an effective starting material for synthesizing organometallic compounds. This highlights its role in creating phenylmagnesium, phenyllithium, and phenylcopper intermediates, crucial in various synthetic applications (Porwisiak & Schlosser, 1996).
Anion Sensing
- Anion Sensing with Fluorescent Compounds : A study by Brazeau et al. (2017) utilized a blue fluorescent triarylboron-functionalized bisbenzimidazole for anion sensing. This application is significant in detecting small anions like fluoride and cyanide, demonstrating the compound's potential in environmental and biological sensing (Brazeau et al., 2017).
Polymer Chemistry and Organic Synthesis
- Photoactive Cross-linking Reagents for Polymer Chemistry : Research by Chapyshev and Chernyak (2013) on triazidation of various trifluorobenzenes, including 1-bromo-3,5-dichloro-2,4,6-trifluorobenzene, highlights its use in producing photoactive cross-linking reagents. These reagents have potential applications in polymer chemistry and the synthesis of organic magnetic materials (Chapyshev & Chernyak, 2013).
Crystal Structure Analysis
- Crystal Structure Studies : The work of Ebersbach et al. (2022) on the crystal structures of various compounds, including 3,5-bis(bromomethyl)phenyl acetate, contributes to understanding the molecular arrangement and bonding interactions in halogenated compounds. This knowledge is crucial in materials science and molecular engineering (Ebersbach et al., 2022).
Safety And Hazards
properties
IUPAC Name |
1-(1-bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3/c1-6-3-7(2)5-8(4-6)9(11)10(12,13)14/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBLDSCJSSCIHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(F)(F)F)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



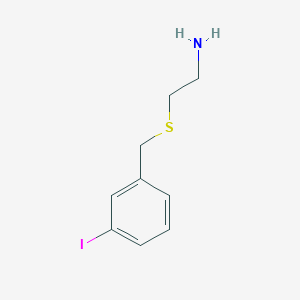
![1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine](/img/structure/B1406322.png)
![6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1406324.png)
